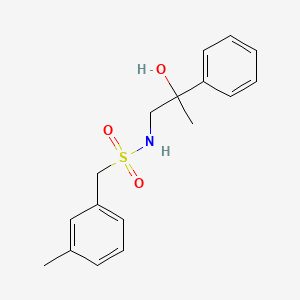![molecular formula C7H12ClN5O B2792188 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol CAS No. 1865147-87-0](/img/structure/B2792188.png)
3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol” is a chemical compound with the molecular weight of 217.66 . It belongs to the class of compounds known as 1,3,5-triazines , which are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12ClN5O/c1-4(2-3-14)10-7-11-6(9)5(8)12-13-7/h4,14H,2-3H2,1H3,(H3,9,10,11,13) .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of Cl by primary amines on the substrate . This is achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.66 . It is a powder at room temperature .Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol are currently unknown. This compound is a derivative of the 1,3,5-triazine class of compounds, which have been investigated for their biological activities . .
Mode of Action
It’s known that triazine derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the amino and hydroxyl groups in the structure could potentially enhance these interactions.
Biochemical Pathways
Some triazine derivatives have been found to exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the known biological activities of some triazine derivatives , it’s possible that this compound could have similar effects, such as inhibiting the growth of certain types of cells or microorganisms.
Propiedades
IUPAC Name |
3-[(5-amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-4(2-3-14)10-7-11-6(9)5(8)12-13-7/h4,14H,2-3H2,1H3,(H3,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOKGTPFCBSMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC1=NC(=C(N=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2792105.png)
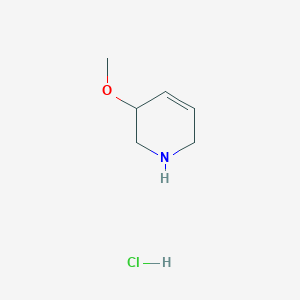


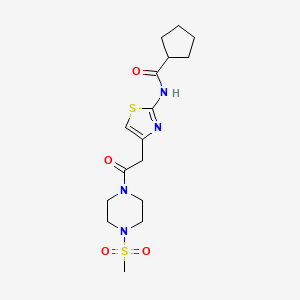
![1-(3-chloro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2792116.png)
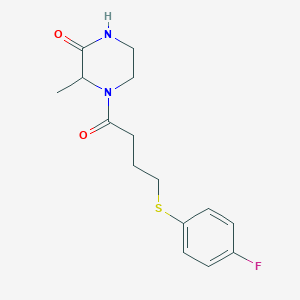
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

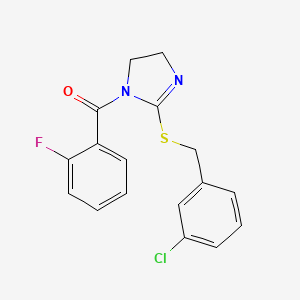

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)
